2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS number 88128-57-8
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS number 88128-57-8
An In-depth Technical Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS 88128-57-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a versatile chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a strategic building block in complex organic synthesis.
Introduction: A Bifunctional Building Block
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, also known by the trade name Chloroket, is a bifunctional organic molecule featuring two key structural motifs: a stable 1,3-dioxane ring and a reactive chloropropyl side chain.[1][2] The dioxane portion serves as a robust protecting group for a ketone functionality, while the terminal chloride on the propyl chain provides a reactive handle for nucleophilic substitution.[1] This unique combination makes it a valuable intermediate in multi-step syntheses where controlled, sequential reactions are paramount.[1][2] Its primary application lies in the synthesis of pharmaceuticals, most notably as a key intermediate in the production of Mifepristone.[2]
The six-membered dioxane ring is generally stable under basic, reductive, and many oxidative conditions, yet it can be readily cleaved under acidic conditions to reveal the parent ketone.[3] This differential reactivity between the two functional ends of the molecule is the cornerstone of its synthetic utility.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key physical and chemical properties of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 88128-57-8 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][6] |
| Molecular Weight | 206.71 g/mol | [1][4][6] |
| IUPAC Name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | [4] |
| Appearance | Colorless Liquid | [2][7] |
| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [5][6] |
| Density | ~1.0 ± 0.1 g/cm³ | [5][6] |
| Topological Polar Surface Area | 18.5 Ų | [4][8] |
| Rotatable Bond Count | 3 | [8] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic peaks for the gem-dimethyl groups on the dioxane ring, the methyl group at the 2-position, and the three methylene groups of the chloropropyl chain.[1] ¹³C NMR would similarly confirm the presence of all 10 carbon atoms in their distinct chemical environments.
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis.[9][10] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the chloropropyl chain or cleavage of the dioxane ring.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong C-O stretching vibrations typical of the ether linkages in the dioxane ring and C-H stretching and bending vibrations for the aliphatic portions of the molecule.
Synthesis and Manufacturing
The most common industrial synthesis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[11] This reaction is a classic example of carbonyl protection.[3][12]
Synthesis Workflow Diagram
The following diagram illustrates the primary synthetic pathway.
Caption: Synthetic pathway for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for acetal formation.[11][12]
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Reactor Setup : To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge toluene as the solvent.
-
Reactant Addition : Add equimolar amounts of 5-chloro-2-pentanone and neopentyl glycol to the vessel.[11]
-
Catalyst Introduction : Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Reaction Execution : Heat the mixture to reflux. The toluene forms an azeotrope with the water generated during the reaction, which is collected and removed via the Dean-Stark trap, driving the equilibrium towards product formation.[12]
-
Monitoring : Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Workup and Purification :
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base wash (e.g., aqueous sodium bicarbonate solution).
-
Wash the organic layer with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the toluene solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the final high-purity liquid.
-
Chemical Reactivity and Synthetic Utility
The utility of this molecule stems from the orthogonal reactivity of its two key functional groups.
The Reactive Chloropropyl Handle
The primary chloride on the propyl chain is an excellent electrophilic site for nucleophilic substitution reactions .[1] This allows for the introduction of a wide variety of functional groups, including:
-
Amines, to form amino-dioxanes.
-
Azides, for subsequent reduction to amines or use in click chemistry.
-
Cyanides, which can be hydrolyzed to carboxylic acids.
-
Thiolates, to introduce sulfur-containing moieties.
Under strongly basic conditions, elimination reactions can also occur to form an alkene, although substitution is typically the dominant pathway.[1]
The Stable Dioxane Protecting Group
The 2,2,5,5-tetrasubstituted-1,3-dioxane ring is sterically hindered and conformationally locked, providing excellent stability. It is resistant to:
-
Bases (e.g., hydroxides, Grignard reagents, organolithiums).
-
Nucleophiles.
-
Reducing agents (e.g., NaBH₄, LiAlH₄).
-
Mild oxidizing agents.
This stability allows chemists to perform extensive modifications on the chloropropyl chain without affecting the protected ketone. The ketone can be deprotected (hydrolyzed) when desired by treatment with aqueous acid.[1][3]
Logical Reactivity Diagram
This diagram illustrates the core synthetic strategy using this intermediate.
Caption: Strategic use: sequential modification and deprotection.
Applications in Drug Discovery and Development
The structural features of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane make it a valuable precursor in the pharmaceutical industry.[1][2] Heterocyclic compounds, in general, are foundational to medicinal chemistry, with a majority of FDA-approved drugs containing at least one heterocyclic ring.[13][14][15] This molecule provides a robust entry point into complex heterocyclic systems.
Its most prominent documented use is as a key starting material for the synthesis of Mifepristone , a synthetic steroid with antiprogestational and antiglucocorticoid properties.[2] In this context, the chloropropyl chain is used to build a more complex side chain which is ultimately crucial for the drug's biological activity, while the dioxane protects a ketone that is part of the core steroid structure during these transformations.
Beyond this specific application, it serves as a versatile intermediate for creating libraries of complex molecules for screening in drug discovery programs.[16] Its ability to introduce a protected four-carbon chain with a reactive handle is applicable in the synthesis of agrochemicals and materials science as well.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
GHS Hazard Classification : According to the Globally Harmonized System, this compound is classified with the following hazards:
-
Precautionary Statements : Recommended precautionary measures include:
It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place in a tightly sealed container.[17]
References
- 1. Buy 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (EVT-1651116) | 88128-57-8 [evitachem.com]
- 2. Chloroket (2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane) CAS:88128-57-8 98%min, CasNo.88128-57-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]
- 7. Chloroket Chemical (CAS: 88128-57-8) High Purity Liquid Intermediates at Best Price [nacchemical.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalwjarr.com [journalwjarr.com]
- 16. researchgate.net [researchgate.net]
- 17. 88128-57-8|2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane|BLD Pharm [bldpharm.com]
